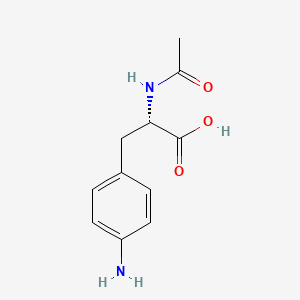

AC-Phe(4-NH2)-OH

Vue d'ensemble

Description

AC-Phe(4-NH2)-OH, also known as N-acetyl-L-phenylalanine-4-amide, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an acetyl group attached to the amino group of phenylalanine and an amide group at the para position of the phenyl ring. It is commonly used in peptide synthesis and has applications in various fields, including medicinal chemistry and nanotechnology.

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

AC-Phe(4-NH2)-OH is a crucial building block in peptide synthesis. It allows for the incorporation of specific amino acid sequences that are essential for therapeutic peptides.

Key Uses:

- Solid-Phase Peptide Synthesis (SPPS): This method utilizes this compound as a starting material for constructing peptide chains. The acetylation step helps in protecting the amino group during synthesis, facilitating the sequential addition of other amino acids .

- Therapeutic Applications: Peptides synthesized using this compound have shown potential in treating various diseases, including cancer and metabolic disorders due to their ability to mimic natural biological processes .

Drug Development

Overview:

The compound plays a significant role in drug development, particularly in designing novel pharmaceuticals.

Key Uses:

- Targeted Therapies: this compound is used to create compounds that target specific biological pathways, enhancing efficacy while minimizing side effects .

- Pharmacological Characterization: Studies have demonstrated that modifications of peptides containing this compound can lead to improved binding affinities and biological activities, making them suitable candidates for drug development .

Bioconjugation

Overview:

Bioconjugation refers to the process of attaching biomolecules to drugs or imaging agents to improve their delivery and effectiveness.

Key Uses:

- Drug Delivery Systems: this compound is employed in bioconjugation techniques that enhance the pharmacokinetics and biodistribution of therapeutic agents .

- Imaging Agents: The compound aids in attaching imaging agents to proteins or peptides, improving visualization in diagnostic applications .

Research in Cancer Therapeutics

Overview:

this compound has been investigated for its potential applications in developing targeted cancer therapies.

Key Uses:

- Targeting Cancer Cells: The structural properties of this compound influence its interaction with cancer cells, making it a candidate for designing selective cytotoxic agents .

- Combination Therapies: Research indicates that peptides derived from this compound can be combined with other therapeutic agents to enhance overall treatment efficacy against tumors .

Protein Engineering

Overview:

In protein engineering, this compound is utilized to modify protein structures for enhanced stability and activity.

Key Uses:

- Stabilization of Proteins: By incorporating this compound into protein sequences, researchers can improve thermal stability and resistance to proteolytic degradation .

- Functional Modifications: The compound allows for the introduction of new functional groups into proteins, facilitating novel interactions and activities that are beneficial in biotechnological applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for therapeutic peptides; used in SPPS |

| Drug Development | Creation of targeted therapies; pharmacological characterization |

| Bioconjugation | Enhances drug delivery systems; improves imaging agent attachment |

| Cancer Therapeutics | Influences interactions with cancer cells; potential for combination therapies |

| Protein Engineering | Modifies protein structures for stability; introduces new functional groups |

Mécanisme D'action

Target of Action

The primary target of AC-Phe(4-NH2)-OH is the formation of supramolecular structures . These structures are produced by in situ enzymatic condensation of Fmoc–Phe– (4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 .

Mode of Action

This compound interacts with its targets through π-stacking and H-bonding interactions . The relative contribution of these interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .

Biochemical Pathways

The biochemical pathways affected by this compound involve the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly is driven by the Phe-Phe motif, a minimalist building block .

Result of Action

The result of this compound’s action is the formation of tuneable nanoscale morphologies . These morphologies have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the nature of X in the compound can regulate the relative contribution of π-stacking and H-bonding interactions, thereby influencing the resulting nanoscale morphologies .

Analyse Biochimique

Biochemical Properties

AC-Phe(4-NH2)-OH plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and self-assembly. The presence of the amino group at the para position of the phenyl ring enhances its reactivity and allows for specific interactions with enzymes and proteins. This compound interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. Additionally, it can form hydrogen bonds and π-π stacking interactions with aromatic amino acids in proteins, influencing protein folding and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of receptor proteins and enzymes involved in signal transduction. For example, this compound can bind to G-protein coupled receptors, altering their conformation and affecting downstream signaling cascades. This compound also impacts gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and alter their function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound can inhibit proteases by forming stable complexes with their active sites, preventing substrate binding and cleavage. Additionally, it can activate certain kinases by binding to regulatory domains and inducing conformational changes. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of enzymes and persistent changes in gene expression. These temporal effects are important for understanding the long-term impact of this compound in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating enzyme activity and gene expression. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects. These findings highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which incorporate it into peptides during translation. Additionally, this compound can be metabolized by enzymes such as monoamine oxidases and cytochrome P450s, leading to the formation of various metabolites. These metabolic pathways influence the overall metabolic flux and levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, amino acid transporters facilitate its uptake into cells, while binding proteins such as albumin can transport it in the bloodstream. The localization and accumulation of this compound within cells are influenced by its interactions with intracellular proteins and organelles. These transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in biological systems .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through signal peptides and transport proteins. The activity and function of this compound are influenced by its localization, as it can interact with specific biomolecules within these compartments. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AC-Phe(4-NH2)-OH typically involves the acetylation of L-phenylalanine followed by the introduction of an amide group at the para position of the phenyl ring. The process can be summarized in the following steps:

Acetylation: L-phenylalanine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-phenylalanine.

Amidation: The acetylated product is then subjected to nitration using a nitrating agent like nitric acid to introduce a nitro group at the para position. This is followed by reduction using a reducing agent such as tin(II) chloride to convert the nitro group to an amine group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

AC-Phe(4-NH2)-OH undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro group using oxidizing agents such as hydrogen peroxide.

Reduction: The nitro group can be reduced back to an amine group using reducing agents like tin(II) chloride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acidic conditions.

Reduction: Tin(II) chloride, acidic conditions.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylalanine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-acetyl-L-phenylalanine: Lacks the amide group at the para position.

L-phenylalanine: Lacks both the acetyl and amide groups.

N-acetyl-L-tyrosine: Contains a hydroxyl group instead of an amide group at the para position.

Uniqueness

AC-Phe(4-NH2)-OH is unique due to the presence of both the acetyl and amide groups, which confer distinct chemical and biological properties. These functional groups enhance its stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.

Activité Biologique

AC-Phe(4-NH2)-OH, or Acetyl-Phenylalanine (4-amino), is a compound that has garnered attention in biochemical research due to its potential biological activities. This article delves into its biological activity, including its structural properties, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

This compound has the chemical formula C11H14N2O3 and a molecular weight of 218.24 g/mol. The presence of an amino group at the para position of the phenylalanine moiety significantly influences its biological interactions and functionalities.

1. Supramolecular Assembly

The biological activity of this compound is closely linked to its ability to form supramolecular structures. Research indicates that modifications in the electronic properties of the phenylalanine residue can lead to diverse supramolecular architectures. For instance, the introduction of electron-donating or withdrawing groups can enhance or disrupt intermolecular interactions, affecting self-assembly processes .

| Modification Type | Resulting Structure Type |

|---|---|

| Electron-donating | Fibrillar network |

| Electron-withdrawing | Sheet-like structures |

2. Antimicrobial Activity

This compound has shown potential antimicrobial properties. It is hypothesized that the amino group may facilitate interactions with bacterial membranes or other cellular targets, enhancing its efficacy against various pathogens. Studies on related compounds suggest that alterations in amino acid residues can significantly impact binding affinity to bacterial lipopolysaccharides (LPS), thereby influencing antimicrobial potency .

Case Study 1: Enzymatic Behavior

In a study examining enzymatic reactions involving this compound, it was found that the compound undergoes acetylation processes that can modulate its biological activity. The enzymatic pathways involved are crucial for understanding how such modifications affect overall bioactivity and therapeutic applications .

Case Study 2: Nanostructures and Morphology

Another significant study focused on the thermolysin-catalyzed assembly of this compound derivatives into nanostructures. The research revealed that varying the substitution patterns on the phenylalanine residue led to distinct nanoscale morphologies, such as fibrillar and tubular structures, which could have implications for drug delivery systems and biomaterials .

Research Findings

- Conformational Flexibility : The conformational behavior of this compound is influenced by solvent conditions, which can lead to different structural forms such as β-sheet-like structures in hydrophobic environments .

- Biological Interactions : The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies. Its structural analogs have been shown to exhibit varying degrees of activity against microbial strains, highlighting the importance of molecular modifications in enhancing bioactivity .

- Potential Applications : Given its antimicrobial properties and ability to form complex structures, this compound may be explored for applications in drug formulation and delivery systems, particularly in targeting resistant bacterial strains .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBTHHWQQXZTN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.